![molecular formula C20H19NO B13145117 2-[4-(Diphenylamino)phenyl]ethan-1-ol CAS No. 650600-57-0](/img/structure/B13145117.png)
2-[4-(Diphenylamino)phenyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Diphenylamino)phenyl)ethanol is an organic compound that features a diphenylamino group attached to a phenyl ring, which is further connected to an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diphenylamino)phenyl)ethanol typically involves the reaction of 4-(Diphenylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(Diphenylamino)benzaldehyde using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield 2-(4-(Diphenylamino)phenyl)ethanol.
Industrial Production Methods
Industrial production methods for 2-(4-(Diphenylamino)phenyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(4-(Diphenylamino)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-(Diphenylamino)phenyl)acetaldehyde or 2-(4-(Diphenylamino)phenyl)acetone.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
2-(4-(Diphenylamino)phenyl)ethanol has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Materials Science: Employed in the development of thermally activated delayed fluorescence (TADF) materials for efficient light emission.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism of action of 2-(4-(Diphenylamino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s diphenylamino group plays a crucial role in charge transport and light emission. The phenyl ring and ethanol moiety contribute to the compound’s solubility and stability, enhancing its performance in electronic devices.
相似化合物的比较
Similar Compounds
Triphenylamine: A structurally related compound with similar electronic properties.
4-(Diphenylamino)benzaldehyde: A precursor in the synthesis of 2-(4-(Diphenylamino)phenyl)ethanol.
Diphenylamine: Shares the diphenylamino group but lacks the phenyl-ethanol structure.
Uniqueness
2-(4-(Diphenylamino)phenyl)ethanol is unique due to its combination of the diphenylamino group with a phenyl-ethanol structure, providing distinct electronic and solubility properties. This uniqueness makes it valuable in the development of advanced materials for organic electronics and other applications.
属性
CAS 编号 |
650600-57-0 |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-[4-(N-phenylanilino)phenyl]ethanol |
InChI |
InChI=1S/C20H19NO/c22-16-15-17-11-13-20(14-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-16H2 |
InChI 键 |
JKFGZCWEFVGCFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)

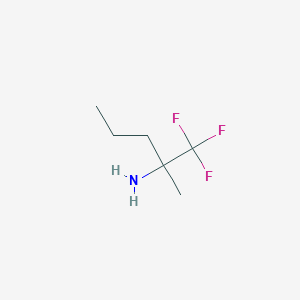
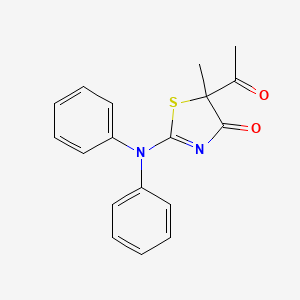
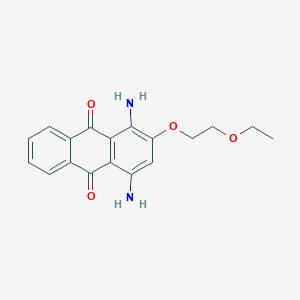
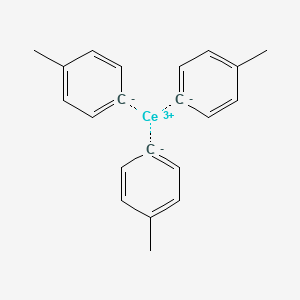

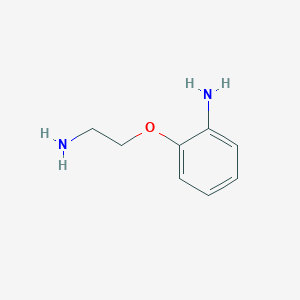
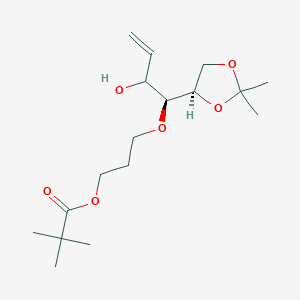
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

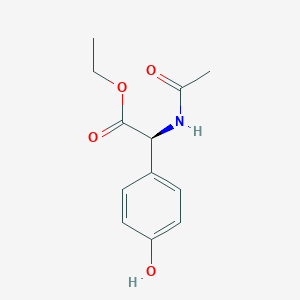

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
